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Compound of Interest

Compound Name: 2-Butoxyethyl chloroacetate

CAS No.: 5330-17-6

Cat. No.: B1618674 Get Quote

Executive Summary
In the landscape of alkylating agents, 2-Butoxyethyl chloroacetate (2-BECA) occupies a

specialized niche defined by lipophilicity and process safety. While traditional reagents like

Methyl Chloroacetate (MCA) or Ethyl Bromoacetate (EBA) offer rapid kinetics and high atom

economy, they introduce significant volatility and flammability hazards.

This guide analyzes 2-BECA against these standard alternatives. The data indicates that while

2-BECA exhibits similar intrinsic electrophilicity to other

-chloroesters, its bulky glycol ether tail drastically alters its solubility profile and vapor pressure,
making it the superior choice for late-stage functionalization of lipophilic scaffolds and high-
temperature process streams.

Chemical Identity & Structural Mechanics
The utility of 2-BECA stems from its dual-domain structure: the reactive electrophilic head and

the lipophilic, non-volatile tail.

Electrophilic Head (

-Chloroester): The electron-withdrawing ester carbonyl activates the

-carbon, making it susceptible to
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attack. The chloride is a moderate leaving group, balancing stability with reactivity.

Lipophilic Tail (Butoxyethyl group): Unlike the methyl/ethyl groups in MCA/ECA, the

butoxyethyl chain (

) imparts significant lipophilicity (

) and raises the boiling point, suppressing volatility.

Reaction Mechanism ( )
The primary mode of action is a bimolecular nucleophilic substitution (

).[1][2][3][4] The nucleophile (amine, phenoxide, or thiol) attacks the

-carbon, displacing the chloride ion.
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Figure 1: General

mechanism for alkylation using 2-BECA. The reaction proceeds via a concerted transition state
with inversion of configuration (relevant if

-carbon were chiral, though 2-BECA is achiral).

Comparative Reactivity Analysis
The Leaving Group Hierarchy (Cl vs. Br vs. I)
2-BECA utilizes chlorine. Compared to bromo- or iodo- analogs, the C-Cl bond is stronger

(Bond Dissociation Energy: ~81 kcal/mol vs ~68 kcal/mol for C-Br).

Consequence: 2-BECA reacts slower than Ethyl Bromoacetate.
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Advantage: It resists spontaneous hydrolysis and degradation during storage, avoiding the

"browning" seen in bromoacetates. It allows for higher temperature reactions without rapid

decomposition.

The Ester Tail Effect (Sterics & Solubility)
Does the bulky butoxyethyl group hinder reactivity?

Electronic Effect: Negligible. The inductive effect of the ester group is insulated from the

remote butyl chain. The electrophilicity of the

-carbon in 2-BECA is electronically equivalent to Methyl Chloroacetate.

Steric Effect: Minimal on the reaction center. The substitution site is distinct from the ester

tail.

Solubility Effect (The Critical Differentiator): In biphasic systems (e.g., Toluene/Water), 2-

BECA partitions strongly into the organic phase. This makes it ideal for Phase Transfer

Catalysis (PTC) conditions where the nucleophile is shuttled into the organic layer.

Experimental Data & Performance Metrics
The following table contrasts 2-BECA with common alternatives. Note the drastic difference in

Flash Point and Boiling Point, which dictates safety protocols.

Table 1: Physicochemical & Reactivity Profile
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Feature
2-Butoxyethyl

Chloroacetate (2-

BECA)

Methyl

Chloroacetate

(MCA)

Ethyl Bromoacetate

(EBA)

CAS Number 5330-17-6 96-34-4 105-36-2

Leaving Group Chloride (Moderate) Chloride (Moderate) Bromide (Fast)

Boiling Point 253°C 130°C 159°C

Flash Point ~99°C (Closed Cup) ~50°C ~48°C

Volatility Hazard Low High (Lachrymator) High (Lachrymator)

Lipophilicity
High (Soluble in

Hexane/Toluene)
Low/Moderate Moderate

Hydrolytic Stability High Moderate Low

Primary Use Case
High-temp synthesis,

Agrochemicals

Low-MW synthesis,

volatile intermediates

Rapid, low-temp

alkylation

Decision Matrix: When to use 2-BECA?
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Select Alkylating Agent

Is the substrate highly
lipophilic (e.g., long chain)?

Is process safety/volatility
a major concern?
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(Atom Economy)

No

No Yes (Avoid Vapors)
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Figure 2: Selection logic for alkylating agents based on substrate properties and safety

constraints.

Validated Experimental Protocols
Protocol A: O-Alkylation of Phenols (Synthesis of
Lipophilic Ether-Esters)
Context: This reaction mirrors the industrial synthesis of Triclopyr esters. The low volatility of 2-

BECA allows the reaction to run at 90-100°C without significant reagent loss or pressure
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buildup.

Reagents:

Substituted Phenol (1.0 equiv)

2-Butoxyethyl chloroacetate (1.1 equiv)

Potassium Carbonate (

), anhydrous (1.5 equiv)

Solvent: DMF (fastest) or Toluene (easier workup, may require PTC like

)

Step-by-Step Workflow:

Setup: Charge a 3-neck round bottom flask with the Phenol and anhydrous DMF (5 mL per

gram of phenol).

Deprotonation: Add

in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.

Addition: Add 2-BECA dropwise via syringe or addition funnel. Note: No exotherm control is

usually needed due to the moderate reactivity of the chloride.

Reaction: Heat the mixture to 90°C. Monitor by TLC (typically 2-4 hours).

Validation: The spot for the starting phenol (usually low

) will disappear, replaced by a higher

spot (the ester).

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.[5][6]

Why this works: The "butoxyethyl" tail makes the product extremely distinct from the polar

DMF/Carbonate sludge, ensuring clean phase separation.
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Purification: The product is often pure enough for use after drying and concentration. If

needed, flash chromatography (Hexane/EtOAc) is effective.

Protocol B: N-Alkylation of Secondary Amines
Context: Synthesis of glycine derivatives.

Reagents:

Secondary Amine (1.0 equiv)

2-BECA (1.05 equiv)

Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

Solvent: Acetonitrile (

)[5]

Workflow:

Dissolve amine and DIPEA in Acetonitrile.

Add 2-BECA at room temperature.

Reflux (

) for 6 hours.

Validation Check: Take an aliquot for NMR. Look for the singlet (or AB quartet) of the

protons around

4.0-4.2 ppm. The shift will be distinct from the starting chloroacetate (

4.05 ppm) due to the change from Cl to N.

Safety & Handling Insights
The "Flash Point" Advantage: The most significant operational advantage of 2-BECA is safety.
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Methyl Chloroacetate: Flash point ~50°C. In a reactor heated to 60°C, the headspace is

flammable.

2-BECA: Flash point ~99°C. You can safely operate at 80-90°C (standard kinetic

acceleration) without creating a flammable atmosphere in the headspace, provided standard

inerting (

) is used.

Toxicity: While less volatile, 2-BECA is still a potent alkylating agent. It can alkylate DNA

(potential mutagen).

PPE: Nitrile gloves are required.

Inhalation: Vapor pressure is low, but aerosols must be avoided. Use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
[chemicalnote.com]

2. youtube.com [youtube.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1618674?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-chloroacetate
https://pubchem.ncbi.nlm.nih.gov/compound/79237
https://patentscope.wipo.int/search/en/WO2010023679
https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2010023679
https://www.masterorganicchemistry.com/2012/08/08/the-sn2-mechanism-kinetics-and-stereochemistry/
https://www.benchchem.com/product/b1618674?utm_src=pdf-custom-synthesis
https://chemicalnote.com/sn1-and-sn2-reaction-kinetics-mechanism-stereochemistry-and-reactivity/
https://chemicalnote.com/sn1-and-sn2-reaction-kinetics-mechanism-stereochemistry-and-reactivity/
https://www.youtube.com/watch?v=2cUiXYZzUoQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chem.libretexts.org [chem.libretexts.org]

4. SN2 Reaction Mechanism [chemistrysteps.com]

5. researchgate.net [researchgate.net]

6. Organic Syntheses Procedure [orgsyn.org]

7. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

To cite this document: BenchChem. [Technical Guide: Comparative Reactivity of 2-
Butoxyethyl Chloroacetate (2-BECA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618674#comparison-of-2-butoxyethyl-
chloroacetate-reactivity-vs-other-alkylating-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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